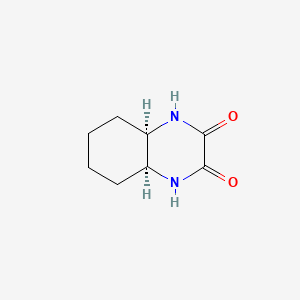

2,3-Quinoxalinedione, octahydro-, (4aR,8aS)-

Descripción general

Descripción

2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- is a heterocyclic organic compound with significant importance in various scientific fields. This compound is part of the quinoxaline family, known for its diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- typically involves the condensation of dimethyloxalate with o-phenylenediamine. This reaction produces the quinoxalinedione core, which can then be further hydrogenated to achieve the octahydro form . The reaction conditions often require a polar organic solvent and a catalyst to facilitate the hydrogenation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of high-pressure hydrogen gas and metal catalysts such as palladium or platinum is common to achieve the desired octahydro form .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Further reduction can lead to fully saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antagonists of Glutamate Receptors :

- Quinoxalinediones, including the octahydro derivative, have been identified as antagonists of AMPA and NMDA receptors. These receptors are critical in neuropharmacology due to their roles in excitatory neurotransmission.

- Case Study : Research has shown that compounds similar to 2,3-quinoxalinedione exhibit neuroprotective effects by modulating glutamate signaling pathways. For instance, drugs like CNQX and NBQX , which are based on quinoxalinedione structures, have demonstrated efficacy in reducing excitotoxicity in neuronal cells .

-

Cytotoxic Activity Against Cancer Cells :

- The octahydro-quinoxalinedione derivatives have been synthesized and tested for cytotoxicity against various cancer cell lines.

- Case Study : A study reported the synthesis of octahydro-14H-benzo[g]quinolino[2,3-a]quinolidines from L-phenylalanine, which showed improved cytotoxicity against human brain tumor cell lines such as D283 Med and glioblastoma A-172 . This suggests potential applications in targeted cancer therapies.

- Antimicrobial Properties :

Material Science Applications

-

Photochemical Applications :

- The unique photophysical properties of quinoxalinediones make them suitable for applications in photodynamic therapy (PDT) and as fluorescent probes.

- Data Table : Comparison of photochemical properties of various quinoxalinedione derivatives:

Compound Name Absorption Max (nm) Emission Max (nm) Application Area 2,3-Quinoxalinedione 350 450 Fluorescent probe Octahydro derivative 360 460 PDT - Polymer Chemistry :

Mecanismo De Acción

The mechanism of action of 2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- involves its interaction with ionotropic glutamate receptors, particularly the AMPA, kainate, and NMDA receptors. By acting as an antagonist, it inhibits the excitatory neurotransmission mediated by these receptors, which is crucial in various neurological processes .

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dihydroxyquinoxaline: Shares a similar core structure but differs in its functional groups and biological activity.

1,4-Dihydroquinoxaline-2,3-dione: Another quinoxaline derivative with distinct chemical properties and applications.

Uniqueness

2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- is unique due to its octahydro form, which imparts specific chemical and biological properties that are not present in its non-hydrogenated counterparts. This makes it particularly valuable in medicinal chemistry for developing novel therapeutic agents .

Actividad Biológica

2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- is a nitrogen-containing heterocyclic compound that has garnered interest due to its diverse biological activities. This compound is part of the broader quinoxaline family, which is known for its applications in pharmaceuticals and materials science. The biological activities of this compound include antimicrobial, anticancer, and antifungal properties.

Chemical Structure and Properties

The structure of 2,3-quinoxalinedione consists of a fused bicyclic system featuring two nitrogen atoms in the ring. The octahydro configuration indicates that it is fully saturated, which may influence its biological activity compared to unsaturated analogs.

Biological Activity Overview

The biological activities of 2,3-quinoxalinedione derivatives have been extensively studied. Key findings include:

- Antimicrobial Activity : Research indicates that quinoxaline derivatives exhibit significant antibacterial properties. For instance, studies show that certain derivatives can inhibit the growth of various bacterial strains effectively .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, compounds related to quinoxaline have been reported to improve cytotoxic activity against human brain tumor cells .

- Antifungal Effects : While the antifungal potency of these compounds tends to be weaker than their antibacterial properties, some derivatives still show promise in this area .

Antimicrobial Activity

A study published in 2023 explored the synthesis and biological evaluation of novel quinoxaline derivatives. The results highlighted good bacterial activity with weak fungal potency. The study utilized artificial intelligence for predicting potential molecular targets and found significant antibacterial effects against specific strains .

Anticancer Activity

Research focusing on octahydro derivatives has shown improved cytotoxicity against various cancer cell lines. A specific study demonstrated that certain synthesized derivatives exhibited enhanced activity against human brain tumor cells compared to traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring can significantly enhance or reduce biological efficacy. For example, increasing lipophilicity through strategic substitutions has been correlated with improved antiviral and anticancer activities .

Data Tables

Propiedades

IUPAC Name |

(4aR,8aS)-1,4,4a,5,6,7,8,8a-octahydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h5-6H,1-4H2,(H,9,11)(H,10,12)/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQWWVBWYMNAMW-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726041 | |

| Record name | (4aR,8aS)-Octahydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152112-78-1 | |

| Record name | (4aR,8aS)-Octahydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.